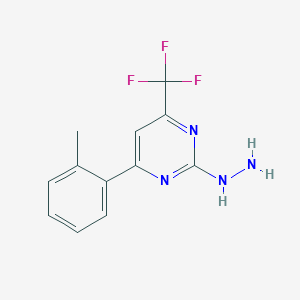
2-Hydrazino-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazino-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with hydrazino, o-tolyl, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Substitution with o-Tolyl Group: The o-tolyl group can be introduced through a Friedel-Crafts alkylation reaction using o-tolyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazino-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Azo or Azoxy Derivatives: Formed through oxidation of the hydrazino group.
Dihydropyrimidine Derivatives: Formed through reduction of the pyrimidine ring.
Substituted Pyrimidines: Formed through nucleophilic substitution of the trifluoromethyl group.
Applications De Recherche Scientifique
2-Hydrazino-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be used in the development of advanced materials with unique electronic or optical properties.
Biological Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Mécanisme D'action
The mechanism of action of 2-Hydrazino-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydrazino group can form hydrogen bonds or coordinate with metal ions, while the trifluoromethyl group can enhance lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydrazino-4-(trifluoromethyl)pyrimidine: Lacks the o-tolyl group, which may affect its reactivity and applications.
6-(o-Tolyl)-4-(trifluoromethyl)pyrimidine: Lacks the hydrazino group, which may limit its use in certain chemical reactions.
2-Hydrazino-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine: Contains a meta-tolyl group instead of an ortho-tolyl group, which may influence its steric and electronic properties.
Uniqueness
2-Hydrazino-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of all three substituents: the hydrazino group, the o-tolyl group, and the trifluoromethyl group
Propriétés
Formule moléculaire |
C12H11F3N4 |
|---|---|
Poids moléculaire |
268.24 g/mol |
Nom IUPAC |
[4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
InChI |
InChI=1S/C12H11F3N4/c1-7-4-2-3-5-8(7)9-6-10(12(13,14)15)18-11(17-9)19-16/h2-6H,16H2,1H3,(H,17,18,19) |
Clé InChI |
LGOBDORRQVEDSR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=NC(=N2)NN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















